2-(3,4-Dichlorophenyl)ethanamine
Overview
Description
The compound 2-(3,4-Dichlorophenyl)ethanamine is not directly studied in the provided papers; however, the papers do discuss related chlorophenyl compounds, which can provide insights into the chemical behavior and properties that might be expected for 2-(3,4-Dichlorophenyl)ethanamine. For instance, compounds with chlorophenyl groups are often involved in the formation of stable molecular structures and can exhibit interesting electronic properties due to the presence of chlorine atoms which are electron-withdrawing groups .
Synthesis Analysis
The synthesis of chlorophenyl-containing compounds typically involves reactions with chlorophenyl precursors. For example, the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that similar strategies could potentially be employed for synthesizing 2-(3,4-Dichlorophenyl)ethanamine, using appropriate amine and chlorophenyl precursors.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often characterized by X-ray diffraction and computational methods such as density functional theory (DFT). For instance, the molecular structure and vibrational wavenumbers of related compounds have been computed using DFT, which provides insights into the equilibrium geometry and electronic properties such as HOMO-LUMO distribution . These studies indicate that chlorophenyl groups can significantly influence the electronic structure of the molecules they are part of.
Chemical Reactions Analysis
Chlorophenyl compounds can participate in various chemical reactions, including the formation of hydrogen-bonded chains and frameworks as seen in 2,2,2-trichloro-N,N'-bis(4-chlorophenyl)ethane-1,1-diamine . The presence of chlorine atoms can also lead to interactions such as Cl...Cl contacts, which can influence the three-dimensional structure of the compounds. Hydrazone formation and tautomeric equilibria are other types of chemical behavior observed in chlorophenylhydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are closely related to their molecular structure. The presence of chlorine atoms affects the electron distribution within the molecule, as seen in the molecular electrostatic potential (MEP) studies, which can identify potential sites for nucleophilic and electrophilic attacks . The vibrational spectra, hyperpolarizabilities, and infrared intensities are also characteristic properties that can be studied to understand the behavior of these compounds under different conditions .
Scientific Research Applications
Crystal Structure and Spectroscopic Behaviour
- A study by Çelik et al. (2011) focused on a Schiff base ligand related to 2-(3,4-Dichlorophenyl)ethanamine. They investigated its crystal structure, spectroscopic, and redox behavior, revealing both reversible and irreversible processes in certain conditions, contributing to the understanding of its chemical properties (Çelik et al., 2011).
Antiamoebic Activity
- Research by Zaidi et al. (2015) explored the synthesis of chalcones bearing N-substituted ethanamine, including structures related to 2-(3,4-Dichlorophenyl)ethanamine. They found that some compounds exhibited better antiamoebic activity than standard drugs, highlighting potential medicinal applications (Zaidi et al., 2015).
Analytical Characterization
- A study by Zuba et al. (2013) included analytical characterization of N-(2-methoxy)benzyl derivatives of phenethylamine drugs, including variants of 2-(3,4-Dichlorophenyl)ethanamine. This research contributes to the understanding of these compounds in forensic science (Zuba & Sekuła, 2013).
Neuropharmacology
- Elmore et al. (2018) investigated the neuropharmacology of NBOMe hallucinogens, including compounds structurally related to 2-(3,4-Dichlorophenyl)ethanamine. Their findings are significant for understanding the biological and neurological impacts of these substances (Elmore et al., 2018).
Environmental Applications
- Wang et al. (2015) studied the use of immobilized enzymes for the removal of 2,4-Dichlorophenol from wastewater, highlighting environmental cleanup applications related to derivatives of 2-(3,4-Dichlorophenyl)ethanamine (Wang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dichlorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPUAVYKVIHUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276921 | |
Record name | 3,4-Dichlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)ethanamine | |
CAS RN |
21581-45-3 | |
Record name | 3,4-Dichlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichlorophenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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